Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate is a chemical compound with a complex structure that includes an ethoxy group, a methylphenyl group, and a hydroxybutanoate group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate typically involves the reaction of 2-ethoxy-5-methylphenol with butanoic acid under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate involves its interaction with specific molecular targets. The compound can modulate enzyme activities by binding to active sites or altering enzyme conformations. Additionally, it can influence cellular signaling pathways, leading to changes in gene expression and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-[(4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl)azo]benzenesulphonate
- Sodium 4-chloro-3-[(4-ethoxyphenyl)azo]phenylazo]benzenesulfonate
- Sodium hydrogen 9-sulphonatooctadecenoate
Uniqueness
Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups allows for versatile reactivity and a broad range of applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C13H17NaO4 |
---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
sodium;4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C13H18O4.Na/c1-3-17-12-6-4-9(2)8-10(12)11(14)5-7-13(15)16;/h4,6,8,11,14H,3,5,7H2,1-2H3,(H,15,16);/q;+1/p-1 |
InChI Key |
CKJHSFMPNMVPKY-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)C(CCC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.